molecular formula C5H11NO3 B11770613 6-Amino-1,3-dioxepan-5-ol

6-Amino-1,3-dioxepan-5-ol

Katalognummer: B11770613
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: AGNSCOWWQUDEGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1,3-dioxepan-5-ol is a chemical compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol . It is characterized by the presence of an amino group and a dioxepan ring, which makes it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dioxepan-5-ol can be achieved through various methods. One common approach involves the reaction of appropriate starting materials under controlled conditions. For instance, a high-performance liquid chromatographic method has been described for the determination of 6-amino-2,2-dimethyl-1,3-dioxepan-5-ol using Spherisorb ODS II stationary phase and mobile phase 30:70 (v/v) methanol: aqueous 1-octane sulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1,3-dioxepan-5-ol undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-Amino-1,3-dioxepan-5-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Amino-1,3-dioxepan-5-ol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxepan ring structure also plays a crucial role in its chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of an amino group, which provides versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Eigenschaften

Molekularformel

C5H11NO3

Molekulargewicht

133.15 g/mol

IUPAC-Name

6-amino-1,3-dioxepan-5-ol

InChI

InChI=1S/C5H11NO3/c6-4-1-8-3-9-2-5(4)7/h4-5,7H,1-3,6H2

InChI-Schlüssel

AGNSCOWWQUDEGE-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(COCO1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.